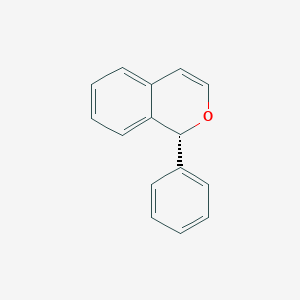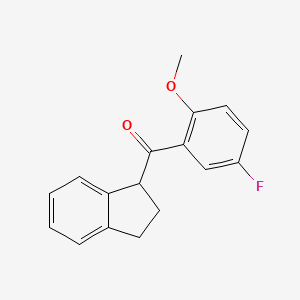
2-Ethoxy-3-ethynylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-ethynylpyridine is an organic compound with the molecular formula C9H9NO It is a derivative of pyridine, featuring an ethynyl group at the 3-position and an ethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-ethynylpyridine typically involves the ethynylation of 2-ethoxypyridine. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-ethoxypyridine with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3-ethynylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 2-ethoxy-3-pyridyl ketone.
Reduction: Formation of 2-ethoxy-3-alkenylpyridine or 2-ethoxy-3-alkylpyridine.
Substitution: Formation of 2-substituted-3-ethynylpyridine derivatives.
Scientific Research Applications
2-Ethoxy-3-ethynylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry, aiding in the study of metal-ligand interactions.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-ethynylpyridine involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The ethoxy group can enhance solubility and facilitate the compound’s incorporation into larger molecular frameworks. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
3-Ethynylpyridine: Lacks the ethoxy group, resulting in different reactivity and solubility properties.
2-Ethynylpyridine: Similar structure but without the ethoxy group, leading to variations in chemical behavior.
2-Ethoxy-4-ethynylpyridine: Positional isomer with the ethynyl group at the 4-position, affecting its reactivity and applications.
Uniqueness: 2-Ethoxy-3-ethynylpyridine is unique due to the presence of both ethynyl and ethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from other pyridine derivatives.
Properties
CAS No. |
1196156-40-7 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-ethoxy-3-ethynylpyridine |
InChI |
InChI=1S/C9H9NO/c1-3-8-6-5-7-10-9(8)11-4-2/h1,5-7H,4H2,2H3 |
InChI Key |
KTAKQDZMXOWRJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
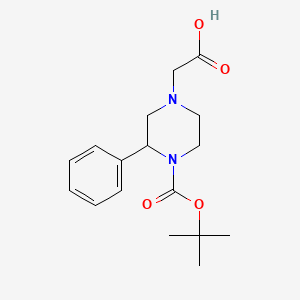

![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)
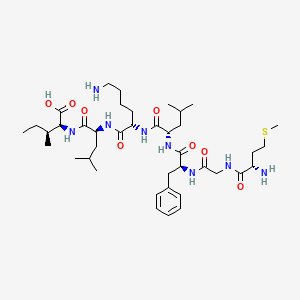
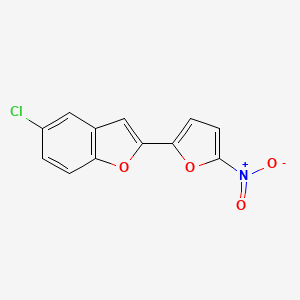
![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)
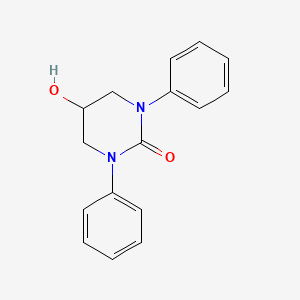
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)
